6-(Trifluoromethyl)chromane-3-carbaldehyde
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Overview
Description
6-(Trifluoromethyl)chromane-3-carbaldehyde is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of chromane derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)chromane-3-carbaldehyde may involve large-scale trifluoromethylation reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle the exothermic nature of the trifluoromethylation process. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)chromane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(Trifluoromethyl)chromane-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)chromane-3-methanol.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)chromane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)chromane-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)chromane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(Trifluoromethyl)chromane-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
6-(Trifluoromethyl)chromane-3-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
6-(Trifluoromethyl)chromane-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with its carboxylic acid or alcohol analogs. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H9F3O2 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-1-2-10-8(4-9)3-7(5-15)6-16-10/h1-2,4-5,7H,3,6H2 |
InChI Key |
VOMXUXVBYUJXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
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